molecular formula C21H18ClN3OS B11518898 (6Z)-3-(4-tert-butylphenyl)-6-(2-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-tert-butylphenyl)-6-(2-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11518898
M. Wt: 395.9 g/mol
InChI Key: FVPNECHWWNHMED-ATVHPVEESA-N
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Description

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound with a unique structure that combines a triazole ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-[(2-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its specific combination of triazole and thiazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

(6Z)-3-(4-tert-butylphenyl)-6-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C21H18ClN3OS/c1-21(2,3)15-10-8-13(9-11-15)18-23-24-20-25(18)19(26)17(27-20)12-14-6-4-5-7-16(14)22/h4-12H,1-3H3/b17-12-

InChI Key

FVPNECHWWNHMED-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4Cl)/S3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3

Origin of Product

United States

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